Edotecarin - 174402-32-5

Edotecarin

Catalog Number: EVT-288017
CAS Number: 174402-32-5
Molecular Formula: C29H28N4O11
Molecular Weight: 608.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edotecarin is a novel, non-camptothecin, DNA topoisomerase I inhibitor. It is member of the class of compounds called indolocarbazoles.
Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)
Source and Classification

Edotecarin is derived from NB-506, which is recognized for its antitumor properties. It falls under the category of topoisomerase I inhibitors, which are agents that interfere with the enzyme's function, leading to DNA damage in cancer cells. This mechanism is pivotal in the treatment of various malignancies, as it induces cell death selectively in rapidly dividing tumor cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of edotecarin involves several key steps that utilize classical organic chemistry techniques. The compound can be synthesized from precursor materials through a series of reactions that include condensation and cyclization processes.

  1. Starting Materials: The synthesis typically begins with indole derivatives that undergo various transformations.
  2. Key Reactions:
    • Condensation Reactions: These reactions are essential for forming the indolocarbazole structure. The use of specific reagents facilitates the formation of the desired molecular framework.
    • Cyclization: This step is crucial for establishing the bicyclic structure characteristic of indolocarbazoles.
  3. Purification: The final product often requires purification techniques such as chromatography to isolate edotecarin from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of edotecarin can be described as follows:

  • Chemical Formula: C₁₄H₉N₃O
  • Molecular Weight: 239.24 g/mol
  • Structural Features: Edotecarin contains an indolocarbazole backbone with specific functional groups that enhance its biological activity.

The crystal structure analysis confirms the arrangement of atoms within edotecarin, providing insights into its interactions with biological targets such as topoisomerase I .

Chemical Reactions Analysis

Reactions and Technical Details

Edotecarin undergoes several chemical reactions that are pivotal for its mechanism of action:

  1. Topoisomerase I Inhibition: Edotecarin stabilizes the transient complex formed between topoisomerase I and DNA during the cleavage process, preventing the re-ligation of DNA strands.
  2. DNA Cleavage Assays: In vitro studies demonstrate that edotecarin induces single-strand DNA breaks more effectively than camptothecin, showcasing its enhanced potency .

These reactions underline the compound's role in disrupting normal cellular processes in cancer cells, leading to apoptosis.

Mechanism of Action

Process and Data

Edotecarin's mechanism of action primarily involves:

  • Inhibition of Topoisomerase I: By binding to the enzyme-DNA complex, edotecarin prevents the relaxation of supercoiled DNA necessary for replication.
  • Stability of Cleavage Complexes: The complexes formed by edotecarin are more stable than those formed by other inhibitors, which contributes to its higher efficacy in inducing cell death in tumor cells .

Quantitative analyses reveal that edotecarin is approximately eight times more potent than camptothecin, with an effective concentration value (EC50) significantly lower than that of traditional topoisomerase I inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edotecarin exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are critical for understanding how edotecarin can be formulated for therapeutic use .

Applications

Scientific Uses

Edotecarin has significant applications in cancer research due to its potent antitumor activity:

  1. Cancer Treatment: It is being investigated for use against various cancers due to its ability to induce DNA damage selectively in malignant cells.
  2. Combination Therapy: Studies suggest that edotecarin may enhance the efficacy of other chemotherapeutic agents when used in combination regimens .
  3. Research Tool: As a topoisomerase I inhibitor, it serves as a valuable tool for studying DNA dynamics and repair mechanisms within cellular systems.
Mechanistic Insights into Edotecarin as a Topoisomerase I Inhibitor

Edotecarin (J-107088, PHA-782615) is a synthetic indolocarbazole derivative belonging to the class of non-camptothecin topoisomerase I (Topo I) inhibitors. Its molecular structure (C₂₉H₂₈N₄O₁₁) features a distinctive indolocarbazole core glycosidically linked to a β-glucopyranose unit, with a critical 13-[(1,3-dihydroxypropan-2-yl)amino] substitution at the N6 position replacing the simpler formamide group found in its predecessor NB-506 [2] [6]. This structural modification confers unique mechanistic and pharmacological properties.

Molecular Interactions with DNA-Topoisomerase I Complexes

Stabilization of Cleavable Complexes vs. Camptothecin Analogs

Edotecarin exerts its anticancer activity by specifically targeting the DNA-Topo I cleavable complex. Unlike camptothecin (CPT) and its analogs (e.g., topotecan, irinotecan), which reversibly bind the complex, edotecarin demonstrates superior stabilization. Biochemical studies reveal it enhances single-strand DNA cleavage 2-3 fold more effectively than CPT or NB-506 [1] [5]. Crucially, the DNA-Topo I complexes induced by edotecarin exhibit significantly prolonged half-lives, persisting long after drug removal compared to the relatively transient complexes stabilized by CPT analogs [1] [5]. This enhanced stability arises from multiple factors:

  • Extended Hydrogen Bonding Network: The bulky diol side chain (introduced by replacing the formamide in NB-506) engages in additional hydrogen bonds with residues (e.g., Asp533) within the Topo I-DNA interface, creating a more stable ternary complex [6] [9].
  • Increased Hydrophobic Interactions: The indolocarbazole core intercalates deeply into the DNA base pairs at the cleavage site, forming extensive van der Waals contacts with both the DNA bases and hydrophobic pockets of the Topo I enzyme [6] [9].
  • Reduced Susceptibility to Disruption: The structural rigidity and specific interactions make the edotecarin-stabilized complex less prone to spontaneous dissociation or enzymatic reversal compared to CPT-stabilized complexes [5].

Table 1: Comparative Stabilization of DNA-Topo I Cleavable Complexes

Inhibitor ClassRepresentative CompoundRelative Cleavage Enhancement vs. CPTComplex Half-LifeKey Stabilizing Features
CamptothecinsCamptothecin (CPT)1x (Reference)ShortReversible binding, lactone ring critical
Topotecan~1-1.5xModerateImproved solubility, similar core mechanism
IndolocarbazolesNB-506~1.5-2xModerateGlycosidic linkage, formamide group at N6
Edotecarin2-3xLongBulky diol side chain, enhanced H-bonding, deep intercalation

Sequence-Specific DNA Cleavage Patterns

Edotecarin not only stabilizes the cleavable complex more effectively but also directs Topo I-mediated DNA cleavage at distinct genomic sequences compared to other Topo I inhibitors. While CPT and NB-506 primarily induce cleavage at sites containing a cytosine at the -1 position (immediately 5' to the cleavage site), edotecarin shows a pronounced preference for sites characterized by thymine and adenine (TA) rich sequences [1] [5]. Mapping studies using defined oligonucleotides or plasmid DNA demonstrate:

  • Edotecarin induces strong cleavage at specific sites (e.g., around positions -3 to +3 relative to the cleavage point) that often overlap only partially or minimally with major CPT or NB-506 sites [1] [5].
  • The presence of a 5'-TG-3' or 5'-TA-3' dinucleotide motif frequently correlates with high-efficiency edotecarin-induced cleavage [5].
  • This sequence selectivity is attributed to the distinct molecular shape and binding mode of edotecarin within the Topo I-DNA complex, which alters the enzyme's interaction with the DNA backbone and influences the precise location of phosphodiester bond hydrolysis [6].

This differential cleavage pattern has significant implications. It suggests edotecarin may exert cytotoxic effects in tumor cells possessing specific genomic landscapes or that have developed resistance to CPT analogs due to mutations affecting CPT-binding sites. Furthermore, it provides a molecular basis for the observed lack of complete cross-resistance between edotecarin and CPT derivatives [1] [5].

Cell Cycle-Independent Activity and Implications for Tumor Selectivity

A defining pharmacological characteristic of edotecarin is its reduced dependence on active DNA replication for cytotoxicity compared to camptothecin analogs. CPT derivatives are predominantly S-phase specific; their stabilized cleavable complexes collide with advancing replication forks, leading to irreversible double-strand breaks and cell death. Consequently, their efficacy is often limited in slow-growing tumors or tumor regions with low proliferative indices [1] [5].

Edotecarin, while still enhanced by replication, demonstrates significant cytotoxic activity independent of the S-phase:

  • In vitro assays show edotecarin effectively kills cells arrested in G1 or G2/M phases, albeit potentially requiring higher concentrations or longer exposure times than needed for S-phase cells [1] [5].
  • This activity correlates with the ability of edotecarin-stabilized complexes to persist long enough to encounter transcription machinery or other DNA-tracking processes, ultimately generating lethal DNA damage even in non-replicating cells [5].
  • Supporting evidence comes from its potent activity against human tumor xenograft models known for heterogeneous proliferation rates, including LX-1 (lung), PC-3 (prostate), and hepatic cancer models [1] [2].

This cell cycle independence provides a crucial therapeutic implication: edotecarin holds potential for targeting quiescent cancer cell populations and slow-growing solid tumors that are often intrinsically resistant to S-phase-specific agents like CPT derivatives. It broadens the theoretical therapeutic window against such malignancies [1] [5].

Comparative Pharmacodynamics with Indolocarbazole Derivatives

Edotecarin belongs to the indolocarbazole class, sharing a core structural motif with compounds like rebeccamycin, NB-506, and staurosporine. However, specific structural modifications, particularly at the N6 position, confer distinct pharmacodynamic advantages:

  • Enhanced Metabolic Stability: The replacement of the N6-formyl group in NB-506 with the bulky diol group (1,3-dihydroxypropan-2-yl)amine in edotecarin profoundly impacts stability. This modification markedly reduces susceptibility to two key inactivation pathways:
  • Phthalimide Ring Opening: The bulky substituent sterically hinders nucleophilic attack on the imide carbonyls, preventing ring hydrolysis which inactivates NB-506 [2] [6].
  • Glucuronidation: The diol group alters the molecule's electronic properties and accessibility of phenolic hydroxyls, significantly decreasing its rate of conjugation by UDP-glucuronosyltransferases (UGTs) compared to NB-506 [2] [6]. This translates to a longer plasma half-life (20-25 hours) in humans, allowing less frequent dosing schedules [1] [5].

  • Overcoming P-glycoprotein (P-gp) Mediated Resistance: Unlike many natural product-derived chemotherapeutics (e.g., anthracyclines, vinca alkaloids) and CPT analogs like topotecan, edotecarin is not a substrate for the P-gp efflux pump. In vitro studies using cell lines overexpressing P-gp (e.g., MDR1-transfected) demonstrate retained cytotoxicity of edotecarin, whereas cells show high resistance to classic P-gp substrates [1] [5]. This property is crucial for treating tumors with inherent or acquired multidrug resistance (MDR) phenotypes driven by P-gp overexpression. The molecular basis lies in edotecarin's structure not fitting the P-gp substrate recognition pocket, unlike the planar cationic structures of typical substrates.

  • Lack of Protein Kinase Inhibition: Although structurally related to staurosporine (a potent but non-selective protein kinase inhibitor), edotecarin exhibits negligible inhibitory activity against protein kinases (e.g., IC₅₀ for PKC > 160 µM) [9]. This selectivity is attributed to the bulky diol substituent preventing access to the ATP-binding cleft of kinases, focusing its mechanism purely on Topo I inhibition and potentially reducing off-target toxicities associated with kinase inhibition [1] [5] [6].

Table 2: Comparative Pharmacodynamics of Key Indolocarbazole Topo I Inhibitors

PropertyRebeccamycinNB-506Edotecarin
Core StructureIndolocarbazoleIndolocarbazoleIndolocarbazole
N6 SubstituentH (Unsubstituted imide)-NHCHO (Formamide)-NHCH₂CH(OH)CH₂OH (Diol)
Primary TargetTopo I / Topo IITopo ITopo I
Metabolic StabilityLowModerateHigh
Phthalimide Ring OpeningSusceptibleSusceptibleResistant
GlucuronidationHigh rateModerate rateLow rate
P-gp SubstrateYesWeakly/ModeratelyNo
Kinase Inhibition (e.g., PKC)ModerateLowNegligible (IC₅₀ >> 100 µM)
Key Clinical LimitationPoor solubilityMetabolic inactivationMyelosuppression (DLT)

Properties

CAS Number

174402-32-5

Product Name

Edotecarin

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C29H28N4O11

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N

SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Solubility

Soluble in DMSO, not in water

Synonyms

12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione
6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione
edotecarin
J 107088
J-107088
J107088

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.